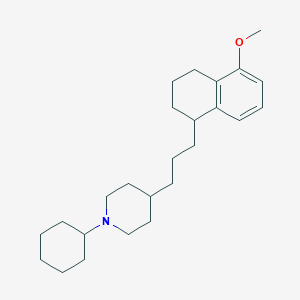

PB28

Description

structure in first source

Structure

3D Structure

Properties

CAS No. |

172906-90-0 |

|---|---|

Molecular Formula |

C24H38N2O |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine |

InChI |

InChI=1S/C24H38N2O/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3 |

InChI Key |

PHRCDWVPTULQMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PB28, a Sigma-2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28, a cyclohexylpiperazine derivative, is a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has garnered significant interest for its potent anti-proliferative and cytotoxic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the core mechanism of action of PB28, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate these functions. The information is intended to support researchers, scientists, and drug development professionals in their exploration of PB28 and the broader field of sigma-2 receptor modulation for therapeutic purposes.

Core Mechanism of Action

The primary mechanism of action of PB28 revolves around its agonistic activity at the sigma-2 receptor. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is often found in a complex with the progesterone receptor membrane component 1 (PGRMC1). While initially thought to be the same entity, current evidence indicates that the sigma-2 receptor and PGRMC1 are distinct proteins that can form a functional complex.[1][2][3][4][5] PB28's interaction with the sigma-2 receptor initiates a cascade of intracellular events, culminating in cell cycle arrest and apoptosis, primarily through caspase-independent pathways.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding affinity and cellular effects of PB28.

Table 1: PB28 Receptor Binding Affinity (Ki)

| Cell Line | Sigma-2 Receptor (nM) | Sigma-1 Receptor (nM) | Reference(s) |

| MCF7 | 0.28 | 13.0 | [7] |

| MCF7 ADR | 0.17 | 10.0 | [7] |

| Rat Liver | 0.68 | - | [8] |

| Guinea Pig Brain | - | 0.38 | [8] |

Table 2: PB28-Induced Effects on Cell Viability and Apoptosis

| Cell Line | IC50 (48h, nM) | Apoptosis Increase (Annexin V) | Caspase-3/7 Activation | Reference(s) | |---|---|---|---| | MCF7 | 25 | ~15% (at IC50) | No significant activation |[6][7] | | MCF7 ADR | 15 | ~15% (at IC50) | No significant activation |[6][7] |

Table 3: PB28 Effects on Cell Cycle and P-glycoprotein Expression

| Cell Line | Cell Cycle Arrest | P-gp Expression Reduction (48h) | Reference(s) |

| MCF7 | G0/G1 phase accumulation (~20%) | ~60% | [6][7] |

| MCF7 ADR | G0/G1 phase accumulation (~20%) | ~90% | [6][7] |

Signaling Pathways

PB28's engagement with the sigma-2 receptor triggers multiple downstream signaling pathways that contribute to its anti-cancer effects.

Induction of ROS and Mitochondrial Dysfunction

A key event following PB28 treatment is the generation of reactive oxygen species (ROS).[9][10] This increase in ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential.[9] This mitochondrial stress is a central mediator of the subsequent apoptotic cascade.

Caption: PB28-induced ROS production and mitochondrial dysfunction pathway.

PI3K/Akt/mTOR Pathway Inhibition

PB28 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[11][12][13][14] This pathway is a critical regulator of cell growth, proliferation, and survival. By suppressing the phosphorylation of key components like Akt and mTOR, PB28 effectively halts pro-survival signals, further contributing to its anti-proliferative effects.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by PB28.

Caspase-Independent Apoptosis

The primary mode of cell death induced by PB28 is through a caspase-independent apoptotic pathway.[6][7] This is supported by findings that show a lack of significant activation of executioner caspases-3 and -7 following PB28 treatment.[7] The apoptotic process is likely initiated by the aforementioned mitochondrial dysfunction and ROS production.

Caption: Caspase-independent apoptotic pathway initiated by PB28.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PB28.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF7, MCF7 ADR)

-

Cell culture medium

-

PB28

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of PB28 for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Calculate cell viability as a percentage of the untreated control.

-

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

PB28

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)[18]

-

Flow cytometer

-

-

Procedure:

-

Treat cells with PB28 at the desired concentration (e.g., IC50) for 24 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[19]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[19]

-

Incubate for 15 minutes at room temperature in the dark.[19]

-

Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[19]

-

Caption: Workflow for the Annexin V/PI apoptosis assay.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in the apoptotic pathway.

-

Materials:

-

Procedure:

-

Treat cells with PB28 for the desired time.

-

Lyse the cells according to the kit manufacturer's protocol.

-

Add the caspase substrate (e.g., Z-DEVD-R110 for caspase-3/7) to the cell lysate.[22]

-

Incubate at 37°C for 1-2 hours.[22]

-

Measure the fluorescence (e.g., excitation 485 nm, emission 530 nm) or absorbance (400-405 nm for colorimetric assays).[22]

-

Quantify caspase activity relative to an untreated control.

-

Caption: Workflow for the caspase activity assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the levels of key proteins in the PI3K/Akt/mTOR pathway.

-

Materials:

-

Cancer cell lines

-

PB28

-

Lysis buffer with protease and phosphatase inhibitors[23]

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with PB28 for the desired time.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[25]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.[23]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Caption: Workflow for Western blot analysis.

Conclusion

PB28 exerts its potent anti-cancer effects through a multi-faceted mechanism of action centered on its agonism of the sigma-2 receptor. This leads to the induction of oxidative stress, mitochondrial dysfunction, and inhibition of the pro-survival PI3K/Akt/mTOR pathway, ultimately resulting in caspase-independent apoptosis. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for further investigation and development of PB28 and other sigma-2 receptor agonists as potential therapeutic agents.

References

- 1. Sigma-2 receptor and progesterone receptor membrane component 1 (PGRMC1) are two different proteins: Proofs by fluorescent labeling and binding of sigma-2 receptor ligands to PGRMC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of the Sigma-2 Receptor: Distinct from the Progesterone Receptor Membrane Component 1 (PGRMC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p28GANK knockdown-derived reactive oxygen species induces apoptosis through mitochondrial dysfunction mediated by p38 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Dysfunction and Reactive Oxygen Species Imbalance Promote Breast Cancer Cell Motility through a CXCL 14-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. kumc.edu [kumc.edu]

- 20. mpbio.com [mpbio.com]

- 21. assaygenie.com [assaygenie.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Characterization of PB28, a High-Affinity Sigma Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activities of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). PB28 is a potent and well-characterized sigma (σ) receptor ligand, exhibiting high affinity for both σ₁ and σ₂ subtypes, with a functional profile of a σ₁ receptor antagonist and a σ₂ receptor agonist.[1][2] This document details the synthetic pathway, methods for its characterization, and summarizes its significant pharmacological properties, including its anticancer and antiviral activities. All quantitative data are presented in structured tables for clarity, and key experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Chemical Synthesis

The synthesis of PB28, as described by Berardi et al. (2004), involves a multi-step process culminating in the alkylation of 1-cyclohexylpiperazine with a suitable tetralin-containing propyl halide.[3] While the full experimental details from the primary literature are paramount for exact replication, the general synthetic workflow is outlined below. A key precursor, 1-cyclohexylpiperazine, can be synthesized according to patented methodologies.[4]

Synthesis of Key Intermediate: 1-Cyclohexylpiperazine

A common method for the synthesis of 1-cyclohexylpiperazine involves the reaction of a cyclohexyl halide with 1-Boc-piperazine, followed by deprotection of the Boc group.[4]

Step 1: N-Alkylation of 1-Boc-piperazine

-

To a reaction vessel, add cyclohexyl bromide, an organic solvent such as anhydrous acetonitrile, 1-Boc-piperazine, and an inorganic base like potassium carbonate.[4]

-

The mixture is heated to reflux for approximately 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[4]

-

Upon completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure to yield 4-Boc-1-cyclohexylpiperazine.[4]

Step 2: Deprotection of 4-Boc-1-cyclohexylpiperazine

-

The resulting 4-Boc-1-cyclohexylpiperazine is treated with an acid (e.g., hydrochloric acid) in an organic solvent (e.g., methanol or ethanol) and heated to reflux.[4]

-

After the reaction is complete, the solvent is evaporated. The residue is then triturated with isopropanol and filtered to obtain solid 1-cyclohexylpiperazine hydrochloride.[4]

-

The hydrochloride salt is dissolved in water, and the pH is adjusted to 12-14 with an inorganic base (e.g., sodium hydroxide). The free base is extracted with a suitable organic solvent, which is then evaporated to yield crude 1-cyclohexylpiperazine.[4]

-

The crude product is purified by reduced pressure distillation to obtain pure 1-cyclohexylpiperazine.[4]

Final Synthesis of PB28

The final step involves the coupling of 1-cyclohexylpiperazine with a 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl halide derivative. This is a standard nucleophilic substitution reaction where the secondary amine of the piperazine ring displaces the halide.

A detailed, step-by-step protocol for this final stage and the synthesis of the tetralin precursor would be found in the experimental section of Berardi F, et al. J Med Chem. 2004;47(9):2308-17.[3]

Physicochemical and Pharmacological Characterization

PB28 has been extensively characterized using a variety of in vitro and in vivo assays to determine its binding affinity, functional activity, and pharmacological effects.

Binding Affinity

The affinity of PB28 for σ₁ and σ₂ receptors, as well as other receptors, has been determined through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the radioligand binding.

| Receptor/Site | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |

| σ₁ | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 0.68 | [1] |

| σ₂ | Rat Liver | [³H]DTG | 0.38 | [1] |

| σ₁ | MCF7 Cells | --INVALID-LINK---Pentazocine | 13.0 | [5] |

| σ₂ | MCF7 Cells | [³H]DTG | 0.28 | [5] |

| σ₁ | MCF7 ADR Cells | --INVALID-LINK---Pentazocine | 10.0 | [5] |

| σ₂ | MCF7 ADR Cells | [³H]DTG | 0.17 | [5] |

| 5-HT₁ₐ | Rat Cortex | [³H]8-OH-DPAT | 135 | [1] |

| D₂ | Rat Striatum | [³H]Spiperone | >10,000 | [1] |

| α₁ | Rat Cortex | [³H]Prazosin | 280 | [1] |

| α₂ | Rat Cortex | [³H]Clonidine | >10,000 | [1] |

| ORL1 | CHO cells | [³H]Nociceptin | >10,000 | [1] |

| EBP | Rat Liver | [³H]Ifenprodil | 17.5 | [1] |

In Vitro Cytotoxicity

The antiproliferative and cytotoxic effects of PB28 have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values are summarized below.

| Cell Line | Cancer Type | Assay | Duration | IC₅₀ / EC₅₀ (nM) | Reference |

| MCF7 | Breast Adenocarcinoma | MTT | 48 hours | 25 | [2] |

| MCF7 ADR | Doxorubicin-Resistant Breast Adenocarcinoma | MTT | 48 hours | 15 | [2] |

| C6 | Rat Glioma | MTT | 48 hours | 27 | [3] |

| SK-N-SH | Human Neuroblastoma | MTT | 48 hours | 25 | [3] |

| Panc02 | Mouse Pancreatic | MTT | 24 hours | 22.8 | [6] |

| KCKO | Mouse Pancreatic | MTT | 24 hours | 21.6 | [6] |

| MIAPaCa-2 | Human Pancreatic | MTT | 24 hours | 34.1 | [6] |

| AsPC1 | Human Pancreatic | MTT | 24 hours | >100,000 | [6] |

| Panc-1 | Human Pancreatic | MTT | 24 hours | >100,000 | [6] |

Signaling Pathways and Mechanism of Action

PB28 exerts its biological effects through the modulation of multiple signaling pathways, primarily stemming from its interaction with σ₁ and σ₂ receptors located at the endoplasmic reticulum (ER).

Anticancer Mechanism

As a σ₂ receptor agonist, PB28 induces a novel form of caspase-independent apoptosis in cancer cells.[2][7] This pathway is initiated by the disruption of intracellular calcium homeostasis, leading to mitochondrial dysfunction and cell death.

Antiviral (Anti-SARS-CoV-2) Mechanism

PB28 has demonstrated potent antiviral activity against SARS-CoV-2.[1] It is hypothesized that PB28, by binding to σ receptors at the ER, interferes with the function of the viral non-structural protein 6 (NSP6). NSP6 is known to manipulate the host cell's autophagy pathway to facilitate viral replication.[8][9] By modulating this interaction, PB28 disrupts the formation of autophagosomes, thereby inhibiting viral propagation.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for σ₁ and σ₂ receptors.

Materials:

-

Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂) or cell membrane preparations.

-

Radioligands: --INVALID-LINK---Pentazocine (for σ₁) and [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) (for σ₂).

-

Non-labeled ligands for non-specific binding determination (e.g., Haloperidol).

-

Test compound (PB28) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare assay tubes containing the membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound (PB28).

-

For σ₂ assays, include a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to mask the σ₁ sites.

-

For determination of non-specific binding, a separate set of tubes should contain a high concentration of a non-labeled ligand (e.g., 10 µM Haloperidol).

-

Incubate the tubes at the appropriate temperature and duration (e.g., 120 minutes at 37°C for σ₁).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Kᵢ value of the test compound.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

96-well microtiter plates.

-

Cell culture medium.

-

Test compound (PB28) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of PB28 and incubate for the desired period (e.g., 48 hours). Include untreated cells as a control.

-

After incubation, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

PB28 is a valuable pharmacological tool for studying the roles of σ₁ and σ₂ receptors. Its synthesis is achievable through established organic chemistry methods, and its characterization relies on standard in vitro assays. The compound's potent and distinct activities as a σ₁ antagonist and σ₂ agonist have led to its investigation as a potential therapeutic agent in oncology and virology. Its ability to induce caspase-independent apoptosis in cancer cells and interfere with viral replication highlights novel mechanisms that can be exploited for drug development. This guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and application of PB28.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NSP6 of SARS-CoV-2 Dually Regulates Autophagic–Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic Potential of Exploiting Autophagy Cascade Against Coronavirus Infection [frontiersin.org]

Unraveling the Multifaceted Role of PB28 in Cellular Signaling and Viability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PB28, a synthetic small molecule, has emerged as a significant tool in cellular and cancer research. Identified as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist, PB28 exhibits potent anti-proliferative and cytotoxic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the function of PB28 in cell lines, detailing its mechanism of action, impact on key signaling pathways, and its potential as a therapeutic agent. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of PB28's cellular functions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Functions of PB28 in Cell Lines

PB28 exerts its primary effects on cancer cells through the modulation of sigma receptors, leading to a cascade of events that ultimately inhibit cell growth and induce cell death. Its principal functions include:

-

Inhibition of Cell Proliferation: PB28 effectively halts the proliferation of various cancer cell lines.

-

Induction of Caspase-Independent Apoptosis: A key feature of PB28's mechanism is the induction of programmed cell death through a pathway that does not rely on caspases, a family of proteases central to conventional apoptosis.

-

Cell Cycle Arrest: PB28 causes an accumulation of cells in the G0/G1 phase of the cell cycle, preventing their progression to DNA synthesis and mitosis.

-

Modulation of P-glycoprotein (P-gp): PB28 has been shown to downregulate the expression of P-gp, a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. This activity enhances the efficacy of conventional chemotherapeutic agents.

Quantitative Analysis of PB28's Effects

The following tables summarize the quantitative data on the effects of PB28 in various cancer cell lines.

Table 1: IC50 Values of PB28 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) after 48h | Reference |

| MCF7 | Breast Adenocarcinoma | 25 | [1][2] |

| MCF7 ADR (Doxorubicin-resistant) | Breast Adenocarcinoma | 15 | [1][2] |

| 786-O | Renal Cancer | Not specified | [3] |

| ACHN | Renal Cancer | Not specified | [3] |

| C6 | Rat Glioma | Not specified | [4] |

| SK-N-SH | Human Neuroblastoma | Not specified | [4] |

Table 2: Effects of PB28 on Cell Cycle Distribution and Apoptosis in Breast Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Apoptotic Cells (Annexin V positive) | Reference |

| MCF7 | Control | 56 ± 3% | Not specified | [1] |

| PB28 (IC50) | 71 ± 3% | ~15% increase after 1 day | [1][2] | |

| MCF7 ADR | Control | 57 ± 2% | Not specified | [1] |

| PB28 (IC50) | 79 ± 3% | ~15% increase after 1 day | [1][2] |

Table 3: Effect of PB28 on P-glycoprotein (P-gp) Expression and Doxorubicin Accumulation

| Cell Line | PB28-induced P-gp Reduction | PB28-induced Doxorubicin Accumulation | Reference |

| MCF7 | ~60% | ~50% | [2] |

| MCF7 ADR | ~90% | ~75% | [2] |

Signaling Pathways Modulated by PB28

PB28's cellular effects are mediated through its interaction with key signaling pathways, primarily the sphingolipid and calcium signaling pathways.

Sphingolipid Signaling Pathway and Caspase-Independent Apoptosis

PB28's activity as a σ2 receptor agonist is linked to the induction of apoptosis through the sphingolipid pathway. This process is characterized by an increase in the levels of ceramide, a pro-apoptotic lipid, and is notably independent of caspase activation.[1][2] The precise mechanism by which σ2 receptor activation by PB28 leads to increased ceramide synthesis is an area of ongoing investigation.

Calcium Signaling Pathway

PB28 has been shown to abolish the release of calcium (Ca2+) from the endoplasmic reticulum (ER) by inhibiting both inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.[5] This disruption of intracellular calcium homeostasis is a key event in the signaling cascade initiated by PB28. The downstream effectors of this altered calcium signaling are currently being elucidated.

PI3K-AKT-mTOR Signaling Pathway

In renal cancer cell lines, PB28 has been found to suppress cell proliferation and invasion by regulating the PI3K-AKT-mTOR signaling pathway.[3] This suggests a broader mechanism of action for PB28 that may be cell-type specific.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of PB28 on cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

PB28 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of PB28 and incubate for 48 hours.[1]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is used to quantify the percentage of apoptotic cells following PB28 treatment.

Materials:

-

Cancer cell line of interest

-

PB28

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat cells with PB28 at the desired concentration and for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of PB28 on cell cycle distribution.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

PB28's Role in Caspase-Independent Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexylpiperazine derivative PB28 is a potent and selective sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist that has demonstrated significant antitumor activity.[1][2][3] A compelling aspect of its mechanism is the induction of a caspase-independent apoptotic pathway, a feature of particular interest for overcoming resistance to conventional chemotherapeutics that rely on caspase-dependent cell death. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative effects, and experimental methodologies related to PB28-induced caspase-independent apoptosis. It consolidates key data into structured tables and visualizes complex pathways and workflows to support further research and drug development efforts in oncology.

Introduction to PB28 and Caspase-Independent Apoptosis

PB28 is a small molecule ligand that exhibits high binding affinity for the σ2 receptor, which is notably overexpressed in a variety of cancer cell lines, making it a promising target for antitumor agents.[1][4] Its cytotoxic effects are mediated through a unique cell death program that circumvents the classical caspase cascade.[1][3]

Caspase-independent apoptosis is a form of programmed cell death that does not rely on the activation of caspase proteases, the central executioners of conventional apoptosis.[5] This pathway is often initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF).[5][6] AIF translocates to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, leading to cell death.[6][7] The ability of compounds like PB28 to trigger this pathway is significant, as it offers a potential therapeutic strategy for tumors that have developed resistance to caspase-dependent apoptosis through mutations or downregulation of key pathway components.

The Proposed Signaling Pathway of PB28

The antitumor action of PB28 is initiated by its binding to the σ2 receptor, triggering a cascade of intracellular events that culminate in cell death. The proposed pathway involves the endoplasmic reticulum and mitochondria, highlighting a complex interplay between organelles.

2.1 Receptor Binding and Calcium Homeostasis Disruption As a σ2 receptor agonist, PB28's primary action is to engage its target on the cell membrane and endoplasmic reticulum (ER). Pharmacological studies have shown that σ2 receptor agonists can promote the depletion of Ca2+ from ER and mitochondrial stores.[1] Specifically, PB28 has been shown to inhibit calcium release from the ER by blocking inositol 1,4,5-trisphosphate (InsP3) receptors and ryanodine receptors.[8] This disruption of intracellular calcium homeostasis is a critical early stress signal that is relayed to the mitochondria.

2.2 Mitochondrial Perturbation and AIF Release The altered calcium signaling and other downstream effects of σ2 receptor activation lead to mitochondrial stress. While the precise role of Bcl-2 family proteins in PB28-induced apoptosis is still under investigation, these proteins are the master regulators of mitochondrial integrity.[9][10] It is hypothesized that the stress signals initiated by PB28 converge at the mitochondria, leading to MOMP. This permeabilization allows for the release of intermembrane space proteins, most notably AIF, into the cytosol.[5][6] The release of AIF is a hallmark of caspase-independent cell death.[11]

2.3 Nuclear Translocation and Execution of Apoptosis Once in the cytosol, AIF translocates to the nucleus.[6][7] There, it facilitates chromatin condensation and large-scale DNA fragmentation, executing the final stages of apoptosis without the involvement of caspases.[1][6] This is corroborated by experimental findings where PB28 treatment induces apoptosis without a corresponding activation of executioner caspases like caspase-3 and caspase-7.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 4. Cyclohexylpiperazine derivative PB28, a σ2 agonist and σ1 antagonist receptor, inhibits cell growth, modulates P-glycop… [ouci.dntb.gov.ua]

- 5. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. p20BAP31 induces cell apoptosis via both AIF caspase-independent and the ROS/JNK mitochondrial pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis-Inducing Factor (AIF) in Physiology and Disease: The Tale of a Repented Natural Born Killer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 11. mdpi.com [mdpi.com]

PB28: A Comprehensive Technical Guide to a Versatile Sigma Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PB28, a high-affinity sigma receptor ligand that has emerged as a critical research tool in pharmacology and drug discovery. Initially synthesized in the mid-1990s, PB28 exhibits a dual pharmacodynamic profile, acting as a potent sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist. This unique characteristic has positioned PB28 as a valuable probe for elucidating the physiological and pathophysiological roles of sigma receptors. This document details the discovery and chemical properties of PB28, its mechanism of action, and its diverse applications in biomedical research, with a particular focus on its anti-neoplastic and antiviral properties. Comprehensive tables of its binding affinities and functional potencies are presented, alongside detailed experimental protocols for its characterization and use. Furthermore, key signaling pathways modulated by PB28 are visualized to facilitate a deeper understanding of its molecular interactions.

Discovery and Development

PB28, with the chemical name 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, was first synthesized and characterized by Berardi and colleagues in 1996 as part of a series of ω-(tetralin-1-yl)-n-alkylamine derivatives.[1] The primary objective of its development was to explore the structure-activity relationships of ligands targeting sigma and 5-HT1A receptors. PB28 emerged as a compound with exceptionally high affinity for both sigma-1 and sigma-2 receptors. Subsequent studies have extensively characterized its pharmacological profile, revealing its potent and dualistic activity as a σ2 receptor agonist and a σ1 receptor antagonist.[1][2][3] This profile has made it an invaluable tool for investigating the distinct and overlapping functions of these two receptor subtypes.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | [1] |

| Molecular Formula | C24H38N2O | |

| Molecular Weight | 370.58 g/mol | |

| CAS Number | 172906-90-0 (dihydrochloride) |

Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional potency (IC50/EC50) of PB28 for sigma receptors and its effects on various cancer cell lines.

Table 1: Sigma Receptor Binding Affinities of PB28

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Sigma-1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | 0.38 | [4] |

| Sigma-2 | [3H]DTG | Rat Liver | 0.68 | [4] |

| Sigma-1 | --INVALID-LINK---Pentazocine | MCF7 Cells | 13.0 | [2] |

| Sigma-2 | [3H]DTG | MCF7 Cells | 0.28 | [2] |

| Sigma-1 | --INVALID-LINK---Pentazocine | MCF7 ADR Cells | 10.0 | [2] |

| Sigma-2 | [3H]DTG | MCF7 ADR Cells | 0.17 | [2] |

Table 2: Antiproliferative and Cytotoxic Effects of PB28 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50/EC50 (µM) | Reference |

| MCF7 | Breast Cancer | MTT | ~10 (48h) | [2] |

| MCF7 ADR | Doxorubicin-Resistant Breast Cancer | MTT | ~10 (48h) | [2] |

| 786-O | Renal Cancer | CCK-8 | Not specified | [5] |

| ACHN | Renal Cancer | CCK-8 | Not specified | [5] |

| PC3 | Prostate Cancer | Not specified | Not specified | [6] |

| HT-22 | Hippocampal Mouse | Not specified | Not specified | [6] |

| Panc02 | Pancreatic Cancer | Not specified | >100 | [6] |

| KP02 | Pancreatic Cancer | Not specified | >100 | [6] |

| KCKO | Pancreatic Cancer | Not specified | Not specified | [6] |

| MIAPaCa-2 | Pancreatic Cancer | Not specified | Not specified | [6] |

| BxPC3 | Pancreatic Cancer | Not specified | Not specified | [6] |

| AsPC-1 | Pancreatic Cancer | Not specified | >100 | [6] |

| Panc-1 | Pancreatic Cancer | Not specified | >100 | [6] |

Mechanism of Action and Signaling Pathways

PB28's biological effects are primarily mediated through its interaction with sigma-1 and sigma-2 receptors.

Sigma-2 Receptor Agonism

As a sigma-2 receptor agonist, PB28 has been shown to induce antiproliferative and apoptotic effects in various cancer cell lines.[2][5] One of the key downstream signaling pathways affected by PB28-mediated sigma-2 receptor activation is the PI3K/AKT/mTOR pathway.[5][7] Activation of the sigma-2 receptor by PB28 leads to a decrease in the phosphorylation of key components of this pathway, ultimately inhibiting cell proliferation, migration, and invasion.[5][7]

Sigma-1 Receptor Antagonism

The antagonistic activity of PB28 at the sigma-1 receptor contributes to its overall pharmacological profile. The sigma-1 receptor is a molecular chaperone at the endoplasmic reticulum (ER) that modulates calcium signaling and cellular stress responses. By antagonizing the sigma-1 receptor, PB28 can interfere with these processes. The precise downstream consequences of sigma-1 receptor antagonism by PB28 are context-dependent and are an active area of research. In some cellular systems, this antagonism is thought to contribute to the cytotoxic effects observed in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of PB28.

Synthesis of PB28

The synthesis of PB28 has been described by Berardi et al. in the Journal of Medicinal Chemistry, 1996, 39 (1), pp 176–182. Researchers should refer to this publication for the detailed synthetic route and characterization data.

Sigma-2 Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for sigma-2 receptor binding assays using [3H]1,3-di-o-tolylguanidine ([3H]DTG).[8][9][10][11]

Materials:

-

Rat liver membranes (or other tissue/cell homogenates expressing sigma-2 receptors)

-

[3H]DTG (specific activity ~30-60 Ci/mmol)

-

(+)-Pentazocine (for masking sigma-1 receptors)

-

PB28 or other competing ligands

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold assay buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.4 mg/mL.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or unlabeled ligand (for competition assays) or 10 µM non-radioactive DTG (for non-specific binding).

-

50 µL of 100 nM (+)-pentazocine to mask sigma-1 receptors.

-

50 µL of [3H]DTG (final concentration ~5 nM).

-

50 µL of membrane homogenate (approximately 20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 120 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the Ki value using the Cheng-Prusoff equation.

MTT Cell Viability Assay

This protocol is a standard method for assessing the effect of PB28 on cancer cell viability.[12][13][14]

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium

-

PB28 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: The next day, treat the cells with various concentrations of PB28 (e.g., 0.1, 1, 10, 100 µM) in a final volume of 200 µL per well. Include vehicle-treated control wells.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control and calculate the IC50 value.

Applications in Research

PB28 has proven to be a versatile tool in several areas of biomedical research:

-

Oncology: Due to its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, PB28 is extensively used to study the role of sigma-2 receptors in cancer biology and as a potential lead compound for the development of novel anticancer agents.[2][5][6] Its ability to modulate P-glycoprotein also suggests its potential in overcoming multidrug resistance in cancer therapy.[2]

-

Neuroscience: While less explored than its anticancer properties, the high affinity of PB28 for sigma receptors, which are abundant in the central nervous system, makes it a useful tool for investigating the role of these receptors in neurological and psychiatric disorders.

-

Virology: Recently, PB28 has gained significant attention for its potent antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.[3] It has been shown to be significantly more potent than hydroxychloroquine in in vitro assays, highlighting a potential new therapeutic avenue for viral infections.[3]

Conclusion

PB28 is a well-characterized and potent sigma receptor modulator with a unique pharmacological profile. Its dual activity as a sigma-2 receptor agonist and a sigma-1 receptor antagonist has made it an indispensable research tool for dissecting the complex biology of sigma receptors. The extensive data on its binding affinities, functional effects, and involvement in key signaling pathways, as detailed in this guide, provide a solid foundation for its continued use in cancer research, neuroscience, and virology. The detailed experimental protocols included herein should facilitate the adoption and standardization of its use in laboratories worldwide, paving the way for new discoveries and potential therapeutic applications.

References

- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. broadpharm.com [broadpharm.com]

PB28: A Technical Guide to its Sigma-1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

PB28, a cyclohexylpiperazine derivative, is a high-affinity ligand for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] It functions as a potent antagonist at the σ1 receptor while simultaneously acting as an agonist at the σ2 receptor.[1][2] This dual activity has positioned PB28 as a valuable pharmacological tool for investigating the roles of sigma receptors in various physiological and pathological processes, including cancer, neurological disorders, and viral infections.[1][3][4] This technical guide provides an in-depth overview of the experimental evidence supporting the sigma-1 receptor antagonist activity of PB28, detailing the methodologies of key experiments, presenting quantitative data in a structured format, and illustrating the underlying signaling pathways.

Quantitative Data: Binding Affinity and Functional Activity

The interaction of PB28 with the sigma-1 receptor has been quantified through various binding and functional assays. The following tables summarize the key quantitative data from the literature.

Table 1: PB28 Binding Affinity for Sigma-1 and Sigma-2 Receptors

| Receptor Subtype | Tissue/Cell Line | Radioligand | Kᵢ (nM) | Reference |

| Sigma-1 | Guinea Pig Brain | (+)-[³H]Pentazocine | 0.83 | [1] |

| Sigma-1 | MCF7 | (+)-[³H]Pentazocine | 13.0 | [5] |

| Sigma-1 | MCF7 ADR | (+)-[³H]Pentazocine | 10.0 | [5] |

| Sigma-2 | Rat Liver | [³H]DTG | 0.15 | [1] |

| Sigma-2 | MCF7 | [³H]DTG | 0.28 | [5] |

| Sigma-2 | MCF7 ADR | [³H]DTG | 0.17 | [5] |

Table 2: PB28 Functional Activity (IC₅₀ Values)

| Assay | Cell Line | Effect | IC₅₀ (nM) | Reference |

| Cell Growth Inhibition (48h) | MCF7 | Inhibition | 25 | [5] |

| Cell Growth Inhibition (48h) | MCF7 ADR | Inhibition | 15 | [5] |

| Cell Growth Inhibition (48h) | C6 Glioma | Inhibition | Not specified (nM range) | [3] |

| Cell Growth Inhibition (48h) | SK-N-SH Neuroblastoma | Inhibition | Not specified (nM range) | [3] |

Experimental Protocols

The characterization of PB28's sigma-1 antagonist activity has been established through a series of well-defined experimental protocols.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay determines the binding affinity of PB28 for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of PB28.

-

In a reaction tube, add guinea pig brain membrane homogenate, a fixed concentration of (+)-[³H]pentazocine, and varying concentrations of PB28.

-

Incubate the mixture at 37°C for 150 minutes to allow for competitive binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of PB28 that inhibits 50% of the specific binding of (+)-[³H]pentazocine (IC₅₀).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Functional Assay: Inhibition of Bradykinin-Induced Calcium Mobilization

This assay assesses the functional antagonism of PB28 at the sigma-1 receptor by measuring its ability to block the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by the B₂ bradykinin receptor agonist, bradykinin.[1]

-

Materials:

-

Human neuroblastoma SK-N-SH cells or other suitable cell lines expressing sigma-1 receptors.[3]

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Bradykinin

-

PB28

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence spectrophotometer or imaging system

-

-

Procedure:

-

Culture SK-N-SH cells on coverslips.

-

Load the cells with Fura-2 AM by incubating them in HBSS containing the dye.

-

Wash the cells to remove extracellular Fura-2 AM.

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope.

-

Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) to determine the resting [Ca²⁺]ᵢ.

-

Pre-incubate the cells with PB28 for a specified period.

-

Stimulate the cells with bradykinin to induce an increase in [Ca²⁺]ᵢ.

-

Continuously record the fluorescence ratio to monitor the changes in [Ca²⁺]ᵢ.

-

Compare the bradykinin-induced calcium response in the presence and absence of PB28 to determine the inhibitory effect.

-

Signaling Pathways and Mechanisms of Action

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it modulates a variety of signaling pathways.[3][6] The antagonist activity of PB28 at the sigma-1 receptor disrupts these signaling cascades, leading to its observed cellular effects.

Inhibition of IP₃ Receptor-Mediated Calcium Release

The sigma-1 receptor is known to interact with and stabilize the inositol 1,4,5-trisphosphate receptor (IP₃R), a key channel responsible for releasing calcium from the ER.[3][6] Agonist stimulation of G-protein coupled receptors, such as the bradykinin B₂ receptor, leads to the production of IP₃, which then binds to the IP₃R and triggers calcium release. By acting as an antagonist, PB28 is hypothesized to prevent the stabilizing interaction between the sigma-1 receptor and the IP₃R, thereby inhibiting IP₃-mediated calcium mobilization.[1]

Caption: PB28 antagonism of the sigma-1 receptor inhibits IP₃R-mediated calcium release.

Experimental Workflow for Assessing Sigma-1 Antagonism

The following diagram illustrates the logical flow of experiments used to characterize PB28 as a sigma-1 receptor antagonist.

Caption: Experimental workflow for characterizing PB28 as a sigma-1 receptor antagonist.

Conclusion

The data presented in this technical guide provide a comprehensive overview of the sigma-1 receptor antagonist activity of PB28. Through detailed experimental protocols, including radioligand binding assays and functional assessments of intracellular calcium mobilization, PB28 has been consistently shown to bind with high affinity to the sigma-1 receptor and functionally antagonize its activity. The elucidation of its mechanism of action, particularly its role in modulating IP₃ receptor-mediated calcium signaling, provides a solid foundation for its use as a research tool and as a potential lead compound in drug development. The structured presentation of quantitative data and the visualization of signaling pathways and experimental workflows are intended to facilitate a deeper understanding of PB28's pharmacology for researchers and scientists in the field.

References

- 1. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

- 2. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of PB28 dihydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of PB28 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PB28 dihydrochloride, a cyclohexylpiperazine derivative, is a synthetic ligand that has garnered significant interest for its dual activity at sigma (σ) receptors.[1][2] It is characterized as a high-affinity sigma-2 (σ2) receptor agonist and a sigma-1 (σ1) receptor antagonist.[1][3][4] This unique pharmacological profile has led to its investigation in multiple therapeutic areas, most notably as a potential antitumor and antiviral agent.[1][5] The overexpression of σ2 receptors in numerous tumor cell lines makes them an attractive target for cancer therapy.[1][6] Furthermore, the interaction of sigma receptors with SARS-CoV-2 viral proteins has highlighted PB28 as a promising candidate for antiviral drug development.[2][7] This document provides a comprehensive overview of the pharmacological properties of PB28, detailing its binding affinities, functional activities, and the molecular pathways it modulates.

Data Presentation: Quantitative Pharmacological Data

The pharmacological activity of PB28 has been quantified across various experimental systems. The following tables summarize the key binding affinity and functional activity data.

Table 1: Receptor Binding Affinity of PB28

| Target | Ligand Action | Kᵢ (nM) | Test System | Reference(s) |

| Sigma-2 (σ2) Receptor | Agonist | 0.68 | - | [1][3][4] |

| 0.8 | - | [8] | ||

| 0.28 | MCF-7 cell membranes | [3][4][9] | ||

| 0.17 | MCF-7 ADR cell membranes | [3][4] | ||

| Sigma-1 (σ1) Receptor | Antagonist | 0.38 | - | [1][3][4] |

| 15.2 | - | [8] | ||

| 13.0 | MCF-7 cell membranes | [3][4][9] | ||

| 10.0 | MCF-7 ADR cell membranes | [3][4] | ||

| hERG Channel | - | >1000 | - | [9] |

| H2A/H2B Histone Dimer | - | 0.50 (IC₅₀) | Reconstituted H2A/H2B dimer | [2] |

Table 2: In Vitro Functional Activity and Cytotoxicity of PB28

| Activity | IC₅₀ / EC₅₀ | Cell Line / Tissue | Reference(s) |

| Cell Growth Inhibition (IC₅₀) | 25 nM | MCF-7 (Human Breast Adenocarcinoma) | [1][3][9] |

| 15 nM | MCF-7 ADR (Doxorubicin-Resistant) | [1][3][9] | |

| Cytotoxicity (EC₅₀) | >100 µM | Panc-1, KP02, AsPC1 (Pancreatic Cancer) | [2] |

| Antiviral Activity (IC₉₀) | 278 nM | Vero E6 (SARS-CoV-2 Infectivity) | [9] |

| Functional Inhibition (EC₅₀) | 2.62 µM | Guinea Pig Bladder (Electrically evoked twitch) | [3][4][8] |

| 3.96 µM | Guinea Pig Ileum (Electrically evoked twitch) | [3][4][8] |

Signaling Pathways and Mechanisms of Action

PB28 exerts its biological effects through the modulation of several cellular pathways. Its primary mechanism involves acting as a σ2 receptor agonist and a σ1 receptor antagonist.

Antitumor Activity

In cancer cells, PB28's agonism at the σ2 receptor and antagonism at the σ1 receptor initiate a cascade of events leading to cell death.[10][11] This process is notably caspase-independent.[3][10] Key downstream effects include the generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to increased oxidative stress.[2] PB28 also induces lysosomal membrane permeabilization (LMP).[2] In renal cancer cells, PB28 has been shown to suppress cell proliferation and invasion by inhibiting the PI3K-AKT-mTOR signaling pathway.[12] Furthermore, PB28 can enter the cell nucleus and bind to the H2A/H2B histone dimer, suggesting a potential role in modulating chromatin structure and gene expression.[2] A significant aspect of its antitumor profile is its ability to reduce the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance, thereby synergizing with conventional chemotherapeutics like doxorubicin.[3][9][10]

Antiviral Activity

The antiviral properties of PB28 came to prominence during research into host-virus protein interactions for SARS-CoV-2.[2] Sigma receptors were identified as host proteins that interact with viral proteins, and PB28 was found to be a potent inhibitor of SARS-CoV-2 replication, approximately 20-fold more active than hydroxychloroquine in in-vitro assays.[2][7][9] The proposed mechanism involves PB28 binding to the inositol trisphosphate (InsP3) receptor in the endoplasmic reticulum, which may interfere with the autophagosome production that the virus modulates for its replication.[2][13] Its activity is likely mediated through its antagonism of the σ1 receptor.[5][14]

References

- 1. apexbt.com [apexbt.com]

- 2. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti-SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PB 28 dihydrochloride | σ2 Receptors | Tocris Bioscience [tocris.com]

- 9. caymanchem.com [caymanchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Sigma-2 Receptor/TMEM97 Agonist PB28 Suppresses Cell Proliferation and Invasion by Regulating the PI3K-AKT-mTOR Signalling Pathway in Renal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Broad-spectrum antiviral activity of the sigma-1 receptor antagonist PB28 against coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PB28 and its Effects on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

PB28, a high-affinity sigma-2 (σ2) receptor agonist and sigma-1 (σ1) receptor antagonist, has emerged as a significant modulator of intracellular calcium ([Ca2+]i) homeostasis. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to the influence of PB28 on intracellular calcium signaling. The primary mechanism involves the direct inhibition of calcium release from the endoplasmic reticulum (ER) through the inositol 1,4,5-trisphosphate (InsP3) and ryanodine receptors. This document consolidates key findings and methodologies to support further research and drug development efforts targeting pathways involving PB28 and calcium signaling.

Introduction to PB28

PB28, a cyclohexylpiperazine derivative, is a well-characterized ligand for sigma receptors, exhibiting high affinity for the σ2 subtype and lower affinity for the σ1 subtype.[1] Sigma receptors are expressed in various tissues, with notable overexpression in tumor cell lines.[1] The modulation of these receptors by ligands like PB28 has been shown to influence a range of cellular processes, including cell growth, apoptosis, and critically, intracellular calcium signaling.[2][3]

Mechanism of Action on Intracellular Calcium Levels

The principal effect of PB28 on intracellular calcium is the inhibition of its release from the endoplasmic reticulum, a major intracellular calcium store.[2] This action is not a result of PB28 directly altering basal intracellular calcium levels, but rather its ability to abolish the calcium spikes typically induced by various stimuli.[2]

The primary targets of PB28 within the calcium signaling cascade are the inositol 1,4,5-trisphosphate receptors (InsP3Rs) and ryanodine receptors (RyRs) , both of which are channels that mediate the release of calcium from the ER.[2]

-

Inhibition of InsP3-Mediated Calcium Release: PB28 directly inhibits InsP3 receptors. This has been demonstrated in experiments where PB28 abolishes the cytosolic calcium increases evoked by agonists like carbachol and histamine, which act via the production of InsP3.[2] The effect persists even in permeabilized cells where InsP3 is directly administered, indicating a direct action on the receptor itself.[2]

-

Inhibition of Ryanodine Receptor-Mediated Calcium Release: PB28 also abolishes the increase in cytosolic calcium induced by caffeine, a known activator of ryanodine receptors.[2] This suggests that PB28 also interferes with the function of this second major class of ER calcium release channels.

The following diagram illustrates the signaling pathway through which PB28 exerts its inhibitory effects on intracellular calcium release.

Quantitative Data on PB28's Effects

| Parameter | Cell Line | Value | Reference |

| σ2 Receptor Affinity (Ki) | MCF7 | 0.15 ± 0.02 nM | [1] |

| MCF7 ADR | 0.18 ± 0.03 nM | [1] | |

| σ1 Receptor Affinity (Ki) | MCF7 | 15.2 ± 1.8 nM | [1] |

| MCF7 ADR | 20.5 ± 2.5 nM | [1] | |

| Inhibition of Cell Growth (IC50) | MCF7 | In nanomolar range | [1] |

| MCF7 ADR | In nanomolar range | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments investigating the effects of PB28 on intracellular calcium levels, primarily conducted in the human neuroblastoma cell line SK-N-SH.[2][3]

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

This protocol describes the measurement of [Ca2+]i in intact cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

SK-N-SH cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum

-

Fura-2 acetoxymethyl ester (Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Agonists (e.g., Carbachol, Histamine)

-

PB28

-

Fluorescence imaging system capable of excitation at 340 nm and 380 nm, and emission at 510 nm.

Procedure:

-

Cell Culture: Culture SK-N-SH cells in DMEM with 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2. For imaging experiments, seed cells onto glass coverslips.

-

Fura-2 AM Loading:

-

Prepare a loading buffer containing HBSS, 2 µM Fura-2 AM, and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Incubate the cells in the loading buffer for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells for a further 30 minutes in HBSS to allow for complete de-esterification of the dye.

-

-

PB28 Incubation: Incubate the Fura-2-loaded cells with the desired concentration of PB28 for 45 minutes prior to agonist stimulation.

-

Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (340/380 nm).

-

Apply the agonist (e.g., carbachol or histamine) and record the change in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calcium Release Assay in Permeabilized Cells

This protocol allows for the direct assessment of PB28's effect on InsP3-mediated calcium release from the ER by introducing InsP3 directly into the cytosol of permeabilized cells.

Materials:

-

SK-N-SH cells

-

Permeabilization buffer (e.g., containing KCl, HEPES, MgCl2, ATP, and an ATP-regenerating system)

-

Saponin

-

Inositol 1,4,5-trisphosphate (InsP3)

-

Calcium-sensitive fluorescent indicator (e.g., Fluo-4, as Fura-2 may leak from permeabilized cells)

-

PB28

-

Confocal microscope or fluorescence plate reader.

Procedure:

-

Cell Preparation: Culture SK-N-SH cells on glass-bottom dishes.

-

Permeabilization:

-

Wash the cells with a buffer mimicking cytosolic ionic composition.

-

Briefly expose the cells to a low concentration of saponin (e.g., 25-50 µg/mL) in the permeabilization buffer to selectively permeabilize the plasma membrane while leaving the ER membrane intact.

-

Wash away the saponin-containing buffer.

-

-

PB28 Incubation: Incubate the permeabilized cells with the desired concentration of PB28.

-

Measurement of Calcium Release:

-

Add the calcium indicator to the permeabilization buffer.

-

Establish a baseline fluorescence.

-

Add a known concentration of InsP3 to the buffer to induce calcium release from the ER.

-

Monitor the change in fluorescence intensity over time.

-

The following diagram outlines the general workflow for these experiments.

Conclusion

PB28 is a potent modulator of intracellular calcium signaling, acting as an inhibitor of calcium release from the endoplasmic reticulum. Its mechanism of action involves the direct inhibition of both InsP3 and ryanodine receptors. This technical guide has provided an overview of the signaling pathways involved, a summary of the available quantitative data, and detailed experimental protocols for investigating these effects. Further research, particularly to elucidate precise dose-response relationships for calcium inhibition, will be valuable for the development of therapeutic strategies targeting sigma receptors and associated calcium signaling pathways.

References

- 1. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclohexylpiperazine Derivative PB28: A Technical Guide to its Interaction with Sigma Receptors in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of PB28, a synthetic cyclohexylpiperazine derivative, and its specific interactions with sigma-1 (σ1) and sigma-2 (σ2) receptors within the central nervous system. PB28 exhibits a dualistic activity, functioning as a σ1 receptor antagonist and a σ2 receptor agonist.[1][2][3] This document details its binding affinities, the experimental protocols used for its characterization, and its modulation of key neuronal signaling pathways. Quantitative data are presented in tabular format for clarity, and complex biological and experimental processes are visualized through detailed diagrams to facilitate understanding.

Pharmacological Profile of PB28

PB28 is a high-affinity ligand for both sigma receptor subtypes, demonstrating a notable selectivity profile.[3][4] It was initially developed in the 1990s and has since become a valuable tool for investigating the physiological roles of sigma receptors.[3] Its characterization reveals a higher affinity for the σ2 receptor, for which it acts as an agonist, and a slightly lower but still potent affinity for the σ1 receptor, where it functions as an antagonist.[1][5][6]

Binding Affinity Data

The binding affinity of PB28 for σ1 and σ2 receptors has been determined in various tissues and cell lines through radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Sigma-2 (σ2) | Rat Liver | [3H]DTG | 0.68 | [6] |

| Sigma-2 (σ2) | MCF-7 Cells | [3H]DTG | 0.28 | [4][5] |

| Sigma-2 (σ2) | MCF-7/ADR Cells | [3H]DTG | 0.17 | [5] |

| Sigma-1 (σ1) | Guinea Pig Brain | --INVALID-LINK---Pentazocine | 0.38 | [6] |

| Sigma-1 (σ1) | MCF-7 Cells | --INVALID-LINK---Pentazocine | 13.0 | [4][5] |

| Sigma-1 (σ1) | MCF-7/ADR Cells | --INVALID-LINK---Pentazocine | 10.0 | [5] |

Note: Data presented are derived from multiple studies and experimental conditions may vary.

Selectivity Profile

PB28 displays selectivity for sigma receptors over other receptor systems, including the human ether-a-go-go (hERG) channel, for which it has a Ki of >1,000 nM, suggesting a lower risk of cardiac side effects compared to some other compounds.[3][4]

Key Experimental Protocols

The characterization of PB28's interaction with sigma receptors relies on established in vitro and ex vivo experimental methodologies.

Radioligand Binding Assay

This assay is fundamental for quantifying the binding affinity of a ligand to its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radioligand, and the inhibition constant (Ki) of a competing non-radiolabeled ligand (e.g., PB28).

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., guinea pig brain for σ1, rat liver for σ2) or cultured cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[3][7]

-

The homogenate is centrifuged at low speed to remove debris.[7]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.[7]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.[7]

-

-

Binding Reaction:

-

A fixed concentration of a selective radioligand is used (--INVALID-LINK---pentazocine for σ1, [3H]DTG for σ2).[8][9]

-

Increasing concentrations of the unlabeled test compound (PB28) are added to compete with the radioligand for binding to the receptors.

-

The reaction mixture, containing membranes, radioligand, and the test compound, is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

-

Non-specific binding is determined in parallel incubations containing a high concentration of a known sigma ligand to saturate all specific binding sites.[10]

-

-

Separation of Bound and Free Ligand:

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[7]

-